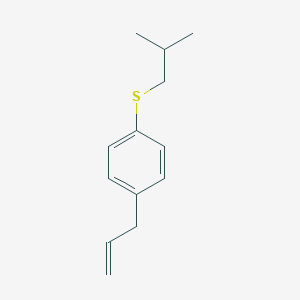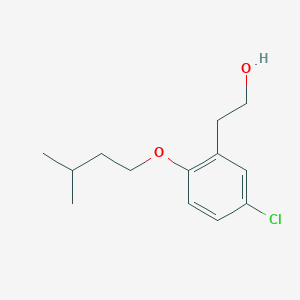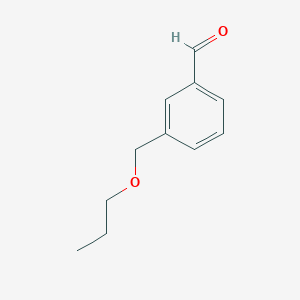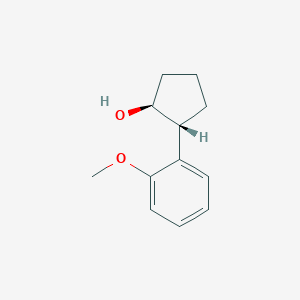
trans-2-(2-Methoxyphenyl)cyclopentanol
Overview
Description
Trans-2-(2-Methoxyphenyl)cyclopentanol is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydroxylation Studies in Methane Monooxygenase Systems : Research by Liu, Johnson, Newcomb, and Lippard (1993) used similar compounds to "trans-2-(2-Methoxyphenyl)cyclopentanol" as probes to investigate radical intermediates in methane monooxygenase (MMO) systems. They explored hydroxylation of related substrates, contributing to our understanding of MMO's catalytic cycle (Liu et al., 1993).
Catalytic Hydrogenation and Stereoselectivity : Mitsui, Senda, and Saito (1966) studied the hydrogenation of compounds structurally similar to "this compound," revealing insights into catalyst stereoselectivity. They found that different catalysts yielded varying ratios of trans- and cis- isomers, suggesting the influence of catalyst type on product stereochemistry (Mitsui et al., 1966).
Photocycloaddition Mechanisms : Vassilikogiannakis and Orfanopoulos (1997) investigated the photocycloaddition of related compounds, providing evidence for a stepwise mechanism rather than a concerted addition. This research contributes to our understanding of photocycloadditions in organic chemistry (Vassilikogiannakis & Orfanopoulos, 1997).
Chemoenzymatic Synthesis and Application as Chiral Ligands : González‐Sabín, Gotor, and Rebolledo (2006) developed a chemoenzymatic methodology to obtain optically active trans-2-aminocyclopentanols, demonstrating their utility as chiral ligands and in the synthesis of analogs for biomedical applications (González‐Sabín et al., 2006).
Diastereoselectivity in Ketone Reductions : Halterman and McEvoy (1990) explored the reduction of ketones similar to "this compound," highlighting the diastereoselectivity and stereoelectronic control in such reductions. This research has implications for the synthesis of stereochemically complex molecules (Halterman & McEvoy, 1990).
properties
IUPAC Name |
(1S,2R)-2-(2-methoxyphenyl)cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-14-12-8-3-2-5-10(12)9-6-4-7-11(9)13/h2-3,5,8-9,11,13H,4,6-7H2,1H3/t9-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPWQSCURHLAGT-KOLCDFICSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCCC2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@H]2CCC[C@@H]2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



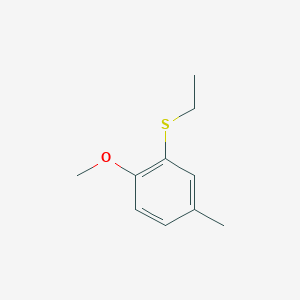
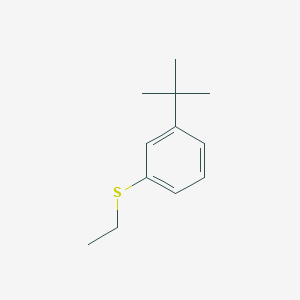
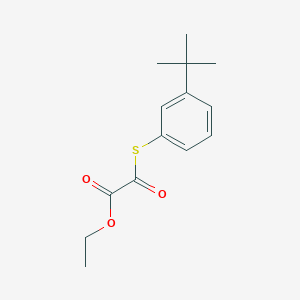
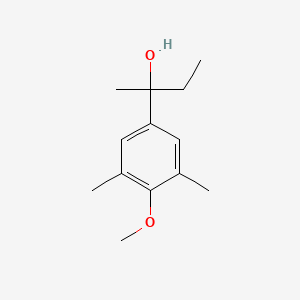


![O1-[2-(3-Chloro-4-methylphenyl)ethyl] O2-ethyl oxalate](/img/structure/B7998336.png)

![4-[(sec-Butyloxy)methyl]benzaldehyde](/img/structure/B7998348.png)

